molecular formula C24H35O5.Na B1142983 2,3-DEHYDROLOVASTATIN ACID SODIUM SALT CAS No. 188067-71-2

2,3-DEHYDROLOVASTATIN ACID SODIUM SALT

Cat. No.: B1142983
CAS No.: 188067-71-2
M. Wt: 426.526
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dehydrolovastatin Acid Sodium Salt involves the fermentation of specific microorganisms. The primary method includes the fermentation of Aspergillus terreus, which produces lovastatin. This lovastatin is then chemically modified to produce this compound .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process, but on a larger scale. The fermentation conditions are optimized to maximize the yield of lovastatin, which is subsequently converted to this compound through chemical reactions .

Chemical Reactions Analysis

Types of Reactions

2,3-Dehydrolovastatin Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

2,3-Dehydrolovastatin Acid Sodium Salt has several applications in scientific research:

Mechanism of Action

2,3-Dehydrolovastatin Acid Sodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver .

Comparison with Similar Compounds

Similar Compounds

    Lovastatin: The parent compound from which 2,3-Dehydrolovastatin Acid Sodium Salt is derived.

    Simvastatin: Another statin with a similar mechanism of action but different chemical structure.

    Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific chemical modifications, which may confer different pharmacological properties compared to other statins. Its production through fermentation also distinguishes it from synthetically produced statins .

Properties

CAS No.

188067-71-2

Molecular Formula

C24H35O5.Na

Molecular Weight

426.526

Origin of Product

United States

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